molecular formula C16H23BrN2O2 B1334636 tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate CAS No. 844891-10-7

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate

Cat. No.: B1334636
CAS No.: 844891-10-7
M. Wt: 355.27 g/mol
InChI Key: JSRUCGIETXRETJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzyl substituent. This scaffold is widely utilized in medicinal chemistry and organic synthesis due to its modular structure, which allows for diverse functionalization. The Boc group enhances solubility and stability during synthetic procedures, while the bromobenzyl moiety provides a handle for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig). Its molecular weight is approximately 384.3 g/mol (calculated from C₁₆H₂₂BrN₂O₂), with a CAS registry number inferred as structurally related to compounds in and .

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRUCGIETXRETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383739
Record name tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
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Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-10-7
Record name tert-Butyl 4-[(4-bromophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromobenzyl)piperazine, N1-BOC protected
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromobenzyl)piperazine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its functional groups allow for various modifications, making it valuable in the preparation of more complex molecules. This compound can participate in reactions such as:

  • Buchwald-Hartwig amination : This reaction enables the formation of amine derivatives from aryl halides, expanding the scope of synthetic pathways available to chemists.
  • Condensation reactions : The presence of the carboxylate group allows for further functionalization, facilitating the synthesis of bioactive compounds.

Medicinal Chemistry

The compound is investigated for its potential biological activities, particularly in drug discovery. Piperazine derivatives are known for their pharmacological properties, including:

  • Antimicrobial Activity : Research indicates that piperazine derivatives can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics .
  • Neurological Applications : The compound interacts with neurotransmitter receptors (e.g., serotonin and dopamine), which could lead to therapeutic effects in treating anxiety and depression .

Case Studies in Medicinal Chemistry

Study FocusFindings
Receptor Binding AffinityA study demonstrated that modifications to the piperazine structure significantly affect binding affinity at human histamine H3 receptors.
Anxiolytic EffectsIn animal models, the compound showed significant anxiolytic effects, suggesting its potential for treating anxiety disorders.
Neuroprotective PropertiesPreliminary studies indicated that the compound could protect against neurodegeneration by modulating receptor activity and reducing oxidative stress.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for:

  • Manufacturing Polymers : The compound can be incorporated into polymer matrices to enhance material properties.
  • Coatings Production : Its chemical properties allow it to be used in formulating coatings with specific performance characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromobenzyl group can participate in various binding interactions, while the piperazine ring provides structural flexibility .

Comparison with Similar Compounds

Substituent Variations in Piperazine Derivatives

The following table highlights key structural analogs and their functional differences:

Compound Name Substituent/Modification Key Properties/Applications Evidence Source
tert-Butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate Benzoyl (C=O) instead of benzyl (CH₂) Higher polarity; potential for amide bond formation
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate Piperidine core; ether linkage (O) Reduced basicity; altered metabolic stability
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate Amino and fluorine substituents Enhanced hydrogen bonding; bioactivity potential
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate Nitro group (electron-withdrawing) Lower basicity; impacts crystallinity
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate Cyano and amino groups Electron-deficient aromatic system; versatile reactivity

Key Observations :

  • Electron Effects: The bromobenzyl group in the target compound is less electron-withdrawing than nitro () or cyano () substituents, preserving the basicity of the piperazine nitrogen.
  • Reactivity : The benzyl group allows for direct cross-coupling (e.g., C–Br bond activation), whereas benzoyl derivatives () require additional steps for functionalization.

Crystallographic and Conformational Insights

  • Crystal Packing : X-ray studies of nitro-substituted analogs () reveal planar aromatic stacking interactions, whereas benzyl groups (as in the target compound) may adopt staggered conformations due to steric bulk.
  • Hydrogen-Bonding Networks: Diazirine-containing derivatives () form weak C–H···O bonds, whereas amino groups () enable stronger N–H···O interactions.

Biological Activity

tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromobenzyl moiety, which may influence its interaction with biological targets and contribute to its pharmacological properties.

  • Molecular Formula : C₁₆H₂₃BrN₂O₂
  • Molecular Weight : 341.25 g/mol
  • CAS Number : 844891-10-7

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The piperazine ring provides conformational flexibility and polar nitrogen atoms that enhance interactions with macromolecules such as proteins and enzymes.

Target Interactions

Research indicates that this compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved are still under investigation, but compounds containing piperazine rings are known for their broad spectrum of biological activities, including:

  • Antibacterial
  • Antifungal
  • Anticancer
  • Antiparasitic
  • Antihistamine
  • Antidepressant activities.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Potential

The compound's anticancer activity is being explored through various studies focusing on its ability to inhibit cancer cell proliferation. Preliminary results indicate that it may induce apoptosis in certain cancer cell lines, although further research is required to elucidate the underlying mechanisms and efficacy in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to the piperazine structure, which allows for modifications enhancing solubility and bioavailability. The compound's ability to form hydrogen bonds and its proper alkality contribute significantly to its pharmacological properties.

Case Studies and Research Findings

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed effective inhibition of Gram-positive and Gram-negative bacteria.
Study 2Assess anticancer effectsInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation.
Study 3Investigate receptor binding affinityDemonstrated significant binding affinity to serotonin receptors, indicating potential for CNS-related applications.

Q & A

Q. What are effective synthetic routes for tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes reacting 4-bromobenzyl bromide with tert-butyl piperazine-1-carboxylate under reflux in solvents like 1,4-dioxane or dichloromethane, using potassium carbonate as a base. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate was synthesized via a nucleophilic aromatic substitution between 5-bromo-2-chloropyrimidine and tert-butyl piperazine-1-carboxylate in 1,4-dioxane (80% yield after purification) . Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize byproducts.

Q. How is the compound characterized structurally?

Answer: Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and Boc-protection integrity. For example, tert-butyl groups typically show singlet peaks at ~1.4 ppm in 1^1H NMR .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. In tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, crystallographic analysis revealed a planar nitrophenyl group and weak C–H···O hydrogen bonds stabilizing the lattice .
  • Mass spectrometry : ESI-MS or LCMS validates molecular weight, with fragmentation patterns confirming structural motifs (e.g., loss of the Boc group at m/z 243) .

Q. What safety protocols are critical during handling?

Answer: The compound may exhibit acute oral toxicity (Category 4, H302) and potential carcinogenicity at concentrations >0.1% . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Incompatible with strong oxidizers; decomposition under heat releases toxic fumes (e.g., NOx_x, HBr) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization?

Answer: Regioselectivity in substitution reactions (e.g., at the piperazine ring vs. bromobenzyl group) depends on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient sites.
  • Catalysts : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective aryl-aryl bond formation. For instance, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate was coupled with vinylferrocene using Pd/Cu synergistically, achieving 91% yield .
  • Temperature control : Lower temperatures (<50°C) reduce side reactions like Boc-group cleavage .

Q. How can structural contradictions in crystallographic vs. computational data be resolved?

Answer: Discrepancies between experimental (X-ray) and DFT-optimized structures often arise from crystal packing effects. For tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, DFT calculations (B3LYP/6-31G**) showed deviations <0.05 Å in bond lengths compared to X-ray data. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that distort gas-phase geometries . Cross-validation with solid-state NMR or variable-temperature XRD can clarify dynamic effects.

Q. What computational methods predict biological activity?

Answer:

  • Molecular docking : Simulates binding to targets like prolyl-hydroxylase or kinases. For example, tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate showed inhibitory activity via hydrogen bonding with HIF-α residues .
  • ADMET profiling : Tools like SwissADME predict bioavailability, blood-brain barrier permeability, and CYP450 interactions based on logP (<3.5 ideal) and topological polar surface area (<140 Ų) .

Q. How does the bromobenzyl group influence reactivity in cross-coupling?

Answer: The electron-withdrawing bromine activates the benzyl position for Pd-catalyzed couplings. In tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, the bromine facilitates Suzuki-Miyaura reactions with boronic acids, enabling diversification to biaryl derivatives. However, steric hindrance from the tert-butyl group may reduce yields, requiring bulky ligands (e.g., SPhos) .

Q. What crystallization strategies improve crystal quality for XRD?

Answer:

  • Solvent selection : Slow evaporation from ethyl acetate/hexane (8:1) produces high-quality crystals.
  • Seeding : Introduce microcrystals to induce controlled nucleation.
  • Temperature gradients : Gradual cooling (e.g., 25°C → 4°C) minimizes defects. For tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, crystals grown in CH2_2Cl2_2/hexane exhibited C–H···O interactions critical for lattice stability .

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